molecular formula C20H17ClN2O5 B11414414 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11414414
M. Wt: 400.8 g/mol
InChI Key: GLNGHPQCGLHODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions.

  • Step 1: Preparation of 3-Chlorobenzylamine

      Reagents: 3-Chlorobenzyl chloride, ammonia

      Conditions: Reflux in ethanol

      Reaction: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{NH}_2} + \text{HCl} ]

  • Step 2: Preparation of 2-Nitrophenoxyacetic Acid

      Reagents: 2-Nitrophenol, chloroacetic acid

      Conditions: Base-catalyzed reaction

      Reaction: [ \text{C}_6\text{H}_4\text{NO}_2\text{OH} + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_2\text{COOH} + \text{HCl} ]

  • Step 3: Coupling Reaction

      Reagents: 3-Chlorobenzylamine, 2-Nitrophenoxyacetic acid, furan-2-carbaldehyde

      Conditions: Acidic or basic medium, reflux

      Reaction: [ \text{C}_6\text{H}_4\text{ClCH}_2\text{NH}_2 + \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_2\text{COOH} + \text{C}_4\text{H}_3\text{CHO} \rightarrow \text{N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
  • N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide

Uniqueness

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17ClN2O5/c21-16-6-3-5-15(11-16)12-22(13-17-7-4-10-27-17)20(24)14-28-19-9-2-1-8-18(19)23(25)26/h1-11H,12-14H2

InChI Key

GLNGHPQCGLHODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.